molecular formula C19H34O2 B14305704 Cyclododecyl cyclohexanecarboxylate CAS No. 114309-03-4

Cyclododecyl cyclohexanecarboxylate

Cat. No.: B14305704
CAS No.: 114309-03-4
M. Wt: 294.5 g/mol
InChI Key: ZURFXDVOFUTNPA-UHFFFAOYSA-N
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Description

Cyclododecyl cyclohexanecarboxylate is a synthetic ester compound comprising a cyclododecyl group (C₁₂H₂₃) esterified to a cyclohexanecarboxylic acid moiety. Its molecular formula is C₁₉H₃₄O₂, with a molecular weight of 294.48 g/mol. The compound features a bicyclic structure: a 12-membered cyclododecyl ring linked via an ester bond to a cyclohexane ring.

For instance, cyclohexanecarboxylate esters are implicated in microbial metabolic pathways, particularly in anaerobic degradation of aromatic compounds .

Properties

CAS No.

114309-03-4

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

IUPAC Name

cyclododecyl cyclohexanecarboxylate

InChI

InChI=1S/C19H34O2/c20-19(17-13-9-8-10-14-17)21-18-15-11-6-4-2-1-3-5-7-12-16-18/h17-18H,1-16H2

InChI Key

ZURFXDVOFUTNPA-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)OC(=O)C2CCCCC2

Origin of Product

United States

Preparation Methods

    Hydrogenation of benzoic acid: Cyclododecyl cyclohexanecarboxylate can be synthesized by hydrogenating benzoic acid.

    Industrial production: It serves as a precursor to caprolactam, which is used in the production of nylon-6.

  • Chemical Reactions Analysis

  • Scientific Research Applications

      Chemistry: Cyclododecyl cyclohexanecarboxylate may find applications in organic synthesis due to its reactivity.

      Biology and Medicine: Research may explore its potential as a building block for drug molecules or as a ligand in coordination chemistry.

      Industry: Its derivatives could be used in polymer chemistry or as intermediates in fine chemical synthesis.

  • Mechanism of Action

    • Specific information on the mechanism of action for cyclododecyl cyclohexanecarboxylate is not widely available. Further research is needed to elucidate its effects at the molecular level.
  • Comparison with Similar Compounds

    Research Findings and Implications

    • Bioremediation Potential: The enzymatic interactions observed in cyclohexanecarboxylate metabolism suggest this compound could be studied for biodegradability in contaminated environments.
    • Industrial Use : Its hydrophobicity and stability make it a candidate for high-temperature lubricants, though further studies on ecotoxicity are needed.

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